molecular formula C5H8FNO2 B555679 (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 2438-57-5

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B555679
CAS No.: 2438-57-5
M. Wt: 133.12 g/mol
InChI Key: ZIWHMENIDGOELV-IMJSIDKUSA-N
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Description

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative It is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position

Scientific Research Applications

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and fluorinating agents. One common method involves the asymmetric synthesis using chiral catalysts to introduce the fluorine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. Techniques such as preparative chromatography and crystallization are employed to separate and purify the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
  • (2S,4S)-4-chloropyrrolidine-2-carboxylic acid
  • (2S,4S)-4-bromopyrrolidine-2-carboxylic acid

Uniqueness

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold in drug design compared to its halogenated analogs .

Properties

IUPAC Name

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179130
Record name L-Proline, 4-fluoro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21156-75-2, 2438-57-5
Record name Proline, 4-fluoro-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21156-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-fluoro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, 4-fluoro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid

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